|

REACTION_CXSMILES

|

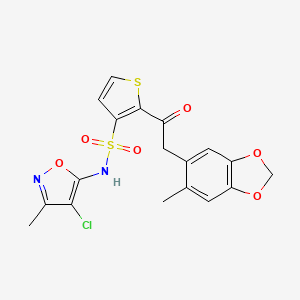

C(N1C=CN=C1)(N1C=CN=C1)=O.[Cl:13][C:14]1[C:15]([CH3:31])=[N:16][O:17][C:18]=1[NH:19][S:20]([C:23]1[CH:27]=[CH:26][S:25][C:24]=1[C:28]([OH:30])=O)(=[O:22])=[O:21].N1C=CN=C1.Cl.CNOC.Cl[CH2:43][C:44]1[C:52]([CH3:53])=[CH:51][C:47]2[O:48][CH2:49][O:50][C:46]=2[CH:45]=1.[Mg]>O1CCCC1>[Cl:13][C:14]1[C:15]([CH3:31])=[N:16][O:17][C:18]=1[NH:19][S:20]([C:23]1[CH:27]=[CH:26][S:25][C:24]=1[C:28](=[O:30])[CH2:53][C:52]1[C:44]([CH3:43])=[CH:45][C:46]2[O:50][CH2:49][O:48][C:47]=2[CH:51]=1)(=[O:21])=[O:22] |f:3.4|

|

|

Name

|

|

|

Quantity

|

600 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(N1C=NC=C1)N1C=NC=C1

|

|

Name

|

|

|

Quantity

|

900 mg

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C(=NOC1NS(=O)(=O)C1=C(SC=C1)C(=O)O)C

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

380 mg

|

|

Type

|

reactant

|

|

Smiles

|

N1C=NC=C1

|

|

Name

|

|

|

Quantity

|

420 mg

|

|

Type

|

reactant

|

|

Smiles

|

Cl.CNOC

|

|

Name

|

|

|

Quantity

|

800 mg

|

|

Type

|

reactant

|

|

Smiles

|

ClCC1=CC2=C(OCO2)C=C1C

|

|

Name

|

|

|

Quantity

|

826 mg

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Control Type

|

AMBIENT

|

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred at ambient temperature for about 15 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

TEMPERATURE

|

|

Details

|

Under continuous stirring, the mixture was maintained at ambient temperature for about 4 hours

|

|

Duration

|

4 h

|

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed in vacuo

|

|

Type

|

CUSTOM

|

|

Details

|

the residue was partitioned between ethyl acetate (100 mL) and 1 N hydrochloric acid (30 mL)

|

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer was dried over anhydrous magnesium sulfate

|

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

|

Type

|

ADDITION

|

|

Details

|

The resulting residue was treated with toluene

|

|

Type

|

CONCENTRATION

|

|

Details

|

re-concentrated

|

|

Type

|

DISSOLUTION

|

|

Details

|

The resulting red oil was dissolved in anhydrous tetrahydrofuran (20 mL)

|

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to about 0° C.

|

|

Type

|

ADDITION

|

|

Details

|

treated with a Grignard reagent

|

|

Type

|

TEMPERATURE

|

|

Details

|

Under continuous stirring, the mixture was maintained at about 0° C. for about 1 hour

|

|

Duration

|

1 h

|

|

Type

|

WAIT

|

|

Details

|

at ambient temperature for about 2 hours

|

|

Duration

|

2 h

|

|

Type

|

CUSTOM

|

|

Details

|

At about 0° C., the reaction mixture was quenched with a mixture of concentrated hydrochloric acid (20 mL) and methanol (50 mL)

|

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred at about 0° C. for about 10 minutes

|

|

Duration

|

10 min

|

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

|

Type

|

CUSTOM

|

|

Details

|

The aqueous residue was partitioned between ethyl acetate (100 mL) and 1 N hydrochloric acid (30 mL)

|

|

Type

|

CUSTOM

|

|

Details

|

The crude product was isolated

|

|

Type

|

CUSTOM

|

|

Details

|

purified by prep-TLC (eluted with CH2Cl2:MeOH=7:1)

|

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C(=NOC1NS(=O)(=O)C1=C(SC=C1)C(CC1=CC2=C(OCO2)C=C1C)=O)C

|

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 150 mg | |

| YIELD: PERCENTYIELD | 30% | |

| YIELD: CALCULATEDPERCENTYIELD | 11.8% |

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |